molecular formula C14H23N3O2 B5963887 6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone

6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone

Cat. No. B5963887
M. Wt: 265.35 g/mol
InChI Key: CFDTWTFCMHTTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone, also known as NSC-663284, is a small molecule that has been extensively studied in scientific research. This compound belongs to the pyrimidinone family and has been shown to have potential therapeutic applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone has been shown to inhibit the activity of the protein kinase CK2, which plays a key role in cell proliferation and survival. By inhibiting CK2, 6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone disrupts the signaling pathways that are necessary for cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting CK2 activity, this compound has been shown to induce DNA damage and activate the p53 tumor suppressor pathway. It has also been shown to inhibit the activity of other proteins involved in cell proliferation and survival, such as AKT and ERK.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone in lab experiments is its specificity for CK2. This compound has been shown to selectively inhibit CK2 activity, without affecting other protein kinases. This makes it a valuable tool for studying the role of CK2 in cancer and other diseases. However, one limitation of using 6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of 6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone and its potential applications in other diseases beyond cancer.

Synthesis Methods

The synthesis of 6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone involves a series of chemical reactions that result in the formation of the pyrimidinone ring. One of the most common methods for synthesizing this compound involves the reaction of 3-methylbutylamine with 4-morpholinylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 6-methyl-2-chloropyrimidine to yield 6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone.

Scientific Research Applications

6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-methyl-5-(3-methylbutyl)-2-morpholin-4-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-10(2)4-5-12-11(3)15-14(16-13(12)18)17-6-8-19-9-7-17/h10H,4-9H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDTWTFCMHTTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCOCC2)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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